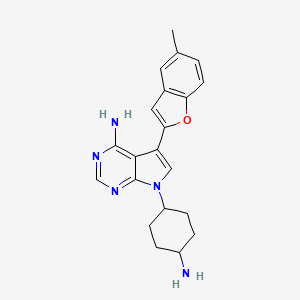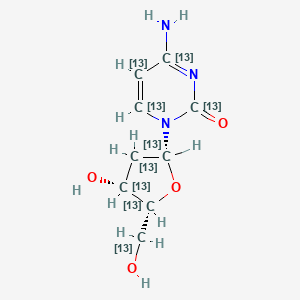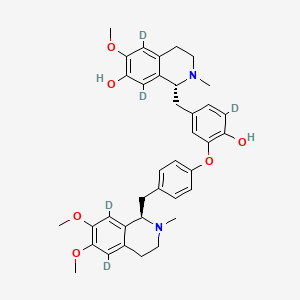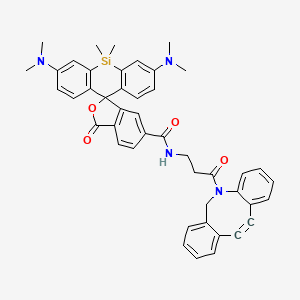
DMTr-TNA-U-amidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTr-TNA-U-amidite is a phosphoramidite monomer used in the synthesis of oligonucleotides . It is a crucial compound in the field of nucleic acid chemistry, particularly for the synthesis of modified nucleotides and oligonucleotides, which are essential in various scientific research and therapeutic applications .
Méthodes De Préparation
The synthesis of DMTr-TNA-U-amidite involves several steps. The common method includes the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine (Hunig’s base) . The final product is purified by column chromatography on silica gel .
Analyse Des Réactions Chimiques
DMTr-TNA-U-amidite undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphite triester to a phosphate triester.
Reduction: Although less common, reduction reactions can be used to modify the compound’s structure.
Substitution: This is a primary reaction where the amidite group is substituted with other nucleophilic groups during oligonucleotide synthesis.
Common reagents used in these reactions include oxidizing agents like iodine and organic bases such as Hunig’s base . The major products formed from these reactions are modified oligonucleotides, which are used in various applications .
Applications De Recherche Scientifique
DMTr-TNA-U-amidite is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of DMTr-TNA-U-amidite involves its incorporation into oligonucleotides during chemical synthesis. The compound acts as a building block, allowing the sequential addition of nucleotides to form a complete oligonucleotide chain . The molecular targets and pathways involved include the DNA/RNA synthesis pathways, where the modified oligonucleotides interact with specific nucleic acid sequences to exert their effects .
Comparaison Avec Des Composés Similaires
DMTr-TNA-U-amidite is unique compared to other similar compounds due to its specific structure and function. Similar compounds include:
DMTr-TNA-C(Bz)-amidite: A purine nucleoside analog with broad antitumor activity.
DMTr-TNA-G-amidite: Another phosphoramidite monomer used in oligonucleotide synthesis.
The uniqueness of this compound lies in its specific application in the synthesis of uridine-containing oligonucleotides, which are essential for various research and therapeutic applications .
Propriétés
Formule moléculaire |
C38H45N4O8P |
|---|---|
Poids moléculaire |
716.8 g/mol |
Nom IUPAC |
3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C38H45N4O8P/c1-26(2)42(27(3)4)51(48-24-10-22-39)50-35-33(25-47-36(35)41-23-21-34(43)40-37(41)44)49-38(28-11-8-7-9-12-28,29-13-17-31(45-5)18-14-29)30-15-19-32(46-6)20-16-30/h7-9,11-21,23,26-27,33,35-36H,10,24-25H2,1-6H3,(H,40,43,44)/t33-,35?,36+,51?/m0/s1 |
Clé InChI |
CTMYNQLRHZTTLF-LHRWTQKGSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](CO[C@H]1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(COC1N2C=CC(=O)NC2=O)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl (6Z,15Z)-20-hydroxyicosa-6,15-dienoate](/img/structure/B12386487.png)






